Jasplakinolide

描述

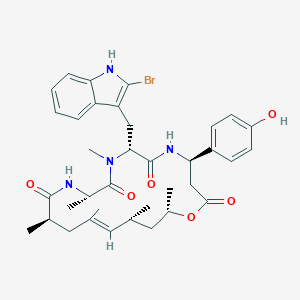

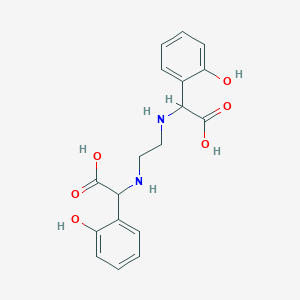

Jasplakinolide is a naturally occurring cyclic peptide from the marine sponge Jaspis johnstoni, known for its antiproliferative and fungicidal activity. It induces actin polymerization in vitro, significantly affecting Mg2+-actin more than Ca2+-actin. Competitive binding studies reveal that jasplakinolide competitively inhibits the binding of phalloidin to F-actin, suggesting its potential mechanism of action involves inducing actin polymerization or stabilizing actin filaments (Bubb et al., 1994).

Synthesis Analysis

The enantioselective total synthesis of jasplakinolide involves several key steps, including diastereoselective syn-aldol, ortho-ester Claisen rearrangement, and efficient conversion to a cyanide. The beta-amino acid unit is constructed utilizing nucleophilic addition to a chiral sulfinimine, leading to the synthesis of the polyketide template. This process demonstrates the complexity and sophistication required to synthetically produce jasplakinolide (Ghosh & Moon, 2007).

Molecular Structure Analysis

Conformational studies of jasplakinolide, especially when complexed with Li+, show preferential binding to specific carbonyl oxygens and the electrons of the aromatic system of the beta-tyrosine amino acid residue. This highlights the intricate interactions between jasplakinolide and metal ions, which may influence its biological activity and mechanism of action (Tabudravu et al., 2005).

Chemical Reactions and Properties

Jasplakinolide exhibits potent antifungal properties, comparable to those of miconazole nitrate, against Candida albicans. This cyclodepsipeptide disrupts the actin cytoskeleton by stabilizing filamentous actin (F-actin), serving as a unique cytotoxin and molecular probe (Scott et al., 1988).

Physical Properties Analysis

The synthesis and biological evaluation of jasplakinolide analogs emphasize the physical properties crucial for its actin cytoskeleton-disrupting activity. These analogs, maintaining similar activity to jasplakinolide, underline the importance of specific structural features for its biological functions (Ghosh et al., 2010).

Chemical Properties Analysis

New structures and bioactivity properties of jasplakinolide analogues from marine sponges have been studied, providing insight into its chemical diversity and biological potential. This research contributes to understanding the chemical basis of jasplakinolide's bioactivity, including cytotoxicity and microfilament disruption, which may lead to novel therapeutic agents (Robinson et al., 2010).

科学研究应用

1. Application in Breast Cancer Research

- Summary of the Application: Jasplakinolide has been used to study its effect on the Alpha-1-syntrophin (SNTA1) protein activity and SNTA1 mediated downstream cellular events in MDA-MB-231 breast cancer cell line .

- Methods of Application: SNTA1 protein levels and phosphorylation status were determined in MDA-MB-231 cells post jasplakinolide exposure using western blotting and immunoprecipitation techniques . The effect of jasplakinolide and SNTA1 protein on cell migration was determined using the boyden chamber assay .

- Results or Outcomes: Jasplakinolide treatment was found to decrease SNTA1 protein levels and its tyrosine phosphorylation status. Moreover, the migratory potential of jasplakinolide treated cells was significantly inhibited in comparison to control cells .

2. Application in Actin Polymerization

- Summary of the Application: Jasplakinolide, a cyclo-depsipeptide, is a commonly used actin filament polymerizing and stabilizing drug . It has been used extensively in studies on morphogenesis, motility, organelle movement, or when apoptosis has to be induced .

- Methods of Application: Jasplakinolide can be used for in vitro and in vivo assays using working concentrations of 50 nM to 5 μM and incubation times ranging from a few minutes to 24 hours .

- Results or Outcomes: The direct action of jasplakinolide on actin filaments may have further consequences in golgi body and membrane raft protein organization .

3. Application in Sciatic Nerve Guidance

- Summary of the Application: Jasplakinolide has been used to analyze its influence on sciatic nerve guidance effect in vivo in chicken embryos .

4. Application in Actin Dynamics

- Summary of the Application: Jasplakinolide has been used to apply on the control cells for the treatment for blocking actin dynamics .

5. Application in Primary Cilia Formation

- Summary of the Application: Jasplakinolide has been used in studies related to primary cilia formation. Primary cilia are non-motile cilia that serve as cellular antennae for sensing and transducing extracellular signals .

6. Application in Actin Assembly

- Summary of the Application: Jasplakinolide, a cyclo-depsipeptide, is a commonly used actin filament polymerizing and stabilizing drug . It has been used extensively in studies on morphogenesis, motility, organelle movement, or when apoptosis has to be induced .

- Methods of Application: Jasplakinolide can be used for in vitro and in vivo assays using working concentrations of 50 nM to 5 μM and incubation times ranging from a few minutes to 24 hours .

- Results or Outcomes: The direct action of jasplakinolide on actin filaments may have further consequences in golgi body and membrane raft protein organization .

属性

IUPAC Name |

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22-,23-,24-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWYWHOHRVVHAP-DHKPLNAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45BrN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893487 | |

| Record name | Jasplakinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jasplakinolide | |

CAS RN |

102396-24-7 | |

| Record name | jasplakinolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jasplakinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

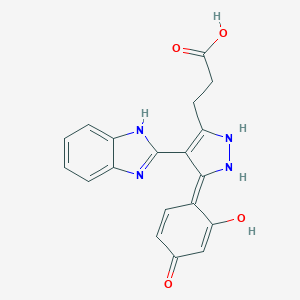

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

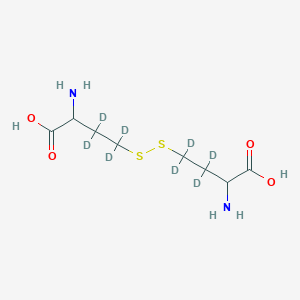

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)